molecular formula C24H26N2O5 B602400 Ivacaftor-Carboxylat CAS No. 1246213-24-0

Ivacaftor-Carboxylat

Katalognummer: B602400
CAS-Nummer: 1246213-24-0
Molekulargewicht: 422.49
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ivacaftor carboxylate, also known as M6, is a metabolite of ivacaftor, a cystic fibrosis transmembrane conductance regulator potentiator. Ivacaftor is primarily used in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. Ivacaftor carboxylate is formed through the metabolic conversion of ivacaftor in the liver, and it plays a role in the drug’s pharmacokinetics and pharmacodynamics .

Wissenschaftliche Forschungsanwendungen

Ivacaftor carboxylate has several scientific research applications, including:

Wirkmechanismus

Target of Action

Ivacaftor carboxylate, also known as Ivacaftor (m6), primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . CFTR is an ion channel involved in the transport of chloride and sodium ions across cell membranes and is active in epithelial cells of organs such as the lungs, pancreas, liver, digestive system, and reproductive tract .

Mode of Action

Ivacaftor (m6) is a CFTR potentiator . It improves the transport of chloride through the ion channel by binding to the channels directly to induce a non-conventional mode of gating, which in turn increases the probability that the channel is open .

Biochemical Pathways

The CFTR protein maintains ion and water balance intra- and extra-cellularly . The channel opens and closes through ATP binding, hydrolysis, and phosphorylation, which changes the protein conformation to allow chloride ions to flow through the ion gradient between the intracellular and extracellular regions . Defective CFTR function prevents the flow of chloride ions across epithelial cells, leading to the mucus buildup, infection, inflammation, and progressively decreasing lung function that is characteristic of cystic fibrosis .

Pharmacokinetics

Ivacaftor is administered orally and absorbs readily from the gut . It has low solubility in water (< 0.05 ug/mL) . Taking a 150 mg dose of ivacaftor with a high-fat meal improves absorption, increases AUC by 2.5 times, and delays Tmax from 3 to 5 hours . Dose/time pharmacokinetics follows a linear profile to a dose of 250 mg, though Cmax plateaus for doses 375 mg and higher . After oral administration, ivacaftor is mainly eliminated in the feces after metabolic conversion, and this elimination represents 87.8% of the dose .

Result of Action

Ivacaftor was the first medication approved for the management of the underlying causes of CF (abnormalities in CFTR protein function) rather than control of symptoms . It treats the underlying cause of cystic fibrosis in people with certain mutations in the CFTR gene (primarily the G551D mutation), who account for 4–5% cases of cystic fibrosis .

Action Environment

The efficacy of Ivacaftor can be influenced by various factors. For instance, patient weight and hepatic function (aspartate aminotransferase) have been identified as factors affecting the Cmax of lumacaftor and ivacaftor metabolite M1 . Furthermore, the patient site had an effect on Cmax values of ivacaftor metabolites ivacaftor-M1, ivacaftor-M6, and lumacaftor .

Safety and Hazards

Inhalation of Ivacaftor may be harmful and cause respiratory tract irritation. It may also be harmful if absorbed through the skin or swallowed .

Zukünftige Richtungen

The use of therapeutic drug monitoring as a basis for dose adjustment in children with CF may be useful . Further studies are needed to examine the pharmacokinetics characteristics of new CF transmembrane conductance regulator modulators .

Biochemische Analyse

Biochemical Properties

Ivacaftor carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily interacts with the CFTR protein, modulating its activity to enhance chloride ion transport. Additionally, Ivacaftor carboxylate interacts with cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which are involved in its metabolism . These interactions are crucial for the drug’s efficacy and safety profile.

Cellular Effects

Ivacaftor carboxylate influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the function of the CFTR protein, leading to improved chloride ion transport and hydration of the airway surface liquid in epithelial cells. This effect is particularly beneficial in cystic fibrosis patients, where defective CFTR function leads to thick mucus buildup. Ivacaftor carboxylate also impacts gene expression by modulating the activity of transcription factors involved in CFTR gene regulation .

Molecular Mechanism

The molecular mechanism of Ivacaftor carboxylate involves binding to the CFTR protein and enhancing its gating activity. This binding increases the probability of the CFTR channel being open, thereby facilitating chloride ion transport. Ivacaftor carboxylate also interacts with other biomolecules, such as cytochrome P450 enzymes, which play a role in its metabolism and clearance from the body. These interactions are essential for the drug’s pharmacokinetics and pharmacodynamics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ivacaftor carboxylate change over time. The compound is stable under physiological conditions, but its activity can decrease due to metabolic degradation. Long-term studies have shown that Ivacaftor carboxylate maintains its efficacy in enhancing CFTR function over extended periods, although some decline in activity may occur due to protein degradation and other cellular processes .

Dosage Effects in Animal Models

The effects of Ivacaftor carboxylate vary with different dosages in animal models. At therapeutic doses, the compound effectively enhances CFTR function without significant adverse effects. At higher doses, Ivacaftor carboxylate can cause toxicity, including hepatotoxicity and gastrointestinal disturbances. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ivacaftor carboxylate involves the metabolic oxidation of ivacaftor. Ivacaftor is metabolized in the liver by cytochromes P450 3A4 and 3A5, resulting in the formation of hydroxymethyl ivacaftor (M1) and subsequently ivacaftor carboxylate (M6) .

Industrial Production Methods: Industrial production of ivacaftor involves multiple steps, starting from indole acetic acid ester. The process includes oxidative cleavage, cyclization, and other reactions under controlled conditions. The production of ivacaftor carboxylate as a metabolite is not typically a direct industrial process but rather a result of ivacaftor’s metabolism in the body .

Analyse Chemischer Reaktionen

Types of Reactions: Ivacaftor carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion from hydroxymethyl ivacaftor to ivacaftor carboxylate.

    Reduction: Potential reduction reactions under specific conditions.

    Substitution: Possible substitution reactions involving functional groups.

Common Reagents and Conditions:

    Oxidation: Cytochromes P450 3A4 and 3A5 enzymes in the liver.

    Reduction: Reducing agents such as sodium borohydride under controlled conditions.

    Substitution: Reagents like halogens or nucleophiles in organic solvents.

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

    Lumacaftor: Another cystic fibrosis transmembrane conductance regulator modulator used in combination with ivacaftor.

    Tezacaftor: A similar compound used in combination therapies for cystic fibrosis.

    Elexacaftor: A newer modulator used in combination with ivacaftor and tezacaftor.

Comparison: Ivacaftor carboxylate is unique in its specific metabolic pathway and its role as a metabolite of ivacaftor. While lumacaftor, tezacaftor, and elexacaftor are also used in cystic fibrosis treatment, they have different mechanisms of action and are often used in combination with ivacaftor to enhance therapeutic effects .

Eigenschaften

IUPAC Name

2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-23(2,3)15-10-16(24(4,5)22(30)31)19(27)11-18(15)26-21(29)14-12-25-17-9-7-6-8-13(17)20(14)28/h6-12,27H,1-5H3,(H,25,28)(H,26,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPYTFLCNPMVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677348
Record name 2-{5-tert-Butyl-2-hydroxy-4-[(4-oxo-1,4-dihydroquinoline-3-carbonyl)amino]phenyl}-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246213-24-0
Record name Ivacaftor carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246213240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{5-tert-Butyl-2-hydroxy-4-[(4-oxo-1,4-dihydroquinoline-3-carbonyl)amino]phenyl}-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IVACAFTOR CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38WUF8D79H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a stirred solution of compound 21 (0.9 g, 2.45 mmol) in MeOH (50 mL) was added NaOH (1.5 g, 37.5 mmol) at 0° C. After stirring for 16 hours at 40° C., the solvent was evaporated in vacuo, then the residue was dissolved in H2O (50 ml). The precipitate was filtered and the filtrate was washed with DCM (100 mL×1) and ethyl acetate (100 mL×1). The aqueous layer was acidified with 2N HCl to pH 1-2. The precipitate was filtered and washed with H2O (80 mL) and heptane (50 mL). It was dried in vacuo to give compound 28 as a white solid. 1H NMR (DMSO-d6; 400 MHz) δ 12.85 (s), δ 11.84 (s), δ 11.77 (s), δ 9.39 (s), δ 8.86 (s), δ 8.33 (s), δ 7.79 (m), δ 7.52 (m), δ 7.18 (s), δ 7.09 (s), δ 1.44 (s), δ 1.40 (s). MS found (M+H) 423.08
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.